((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid
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Overview
Description
((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor This precursor can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions The pyrimidine ring is then introduced through cyclization reactions involving appropriate reagents and conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl groups and pyrimidine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its trifluoromethyl groups and pyrimidine ring are known to enhance the biological activity and stability of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and pyrimidine ring play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and phenyl derivatives. Examples include:
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles
- Trifluoromethyl group-containing drugs approved by the FDA
Uniqueness
((2-(3,5-Bis(trifluoromethyl)phenyl)pyrimidin-5-yl)oxy)acetic acid is unique due to its specific combination of trifluoromethyl groups and a pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[3,5-bis(trifluoromethyl)phenyl]pyrimidin-5-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O3/c15-13(16,17)8-1-7(2-9(3-8)14(18,19)20)12-21-4-10(5-22-12)25-6-11(23)24/h1-5H,6H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCICLGSAMFIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(C=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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